[Difluoro(phenyl)methyl](trimethyl)silane
Description
Difluoro(phenyl)methylsilane is an organosilicon compound with the formula $ \text{C}{10}\text{H}{14}\text{F}2\text{Si} $. Its structure consists of a trimethylsilyl group ($-\text{Si}(\text{CH}3)3$) bonded to a difluorinated benzyl moiety ($-\text{CF}2\text{C}6\text{H}5$). The difluoromethyl group introduces electron-withdrawing effects, while the phenyl ring contributes aromaticity and steric bulk. This combination of features makes the compound valuable in organic synthesis, particularly in fluoride-mediated reactions and as a precursor for generating reactive intermediates .
Properties
IUPAC Name |
[difluoro(phenyl)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2Si/c1-13(2,3)10(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNPDERVSQTQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431165 | |
| Record name | [Difluoro(phenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149021-01-2 | |
| Record name | [Difluoro(phenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Difluoromethyl Phenyl Sulfone Route
The most widely documented method involves reacting halogenated difluoromethyl phenyl sulfone (e.g., PhSO₂CF₂X, where X = Cl, Br, I) with trimethylchlorosilane (Me₃SiCl) in the presence of a strong base. Key steps include:
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Reaction Setup :
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Workup :
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After 1 hour at -78°C, the reaction is quenched with cold saturated NH₄Cl.
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Extraction with diethyl ether, followed by washing with brine and drying over Na₂SO₄, yields the crude product.
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Vacuum distillation produces pure Difluoro(phenyl)methylsilane with 78% yield (boiling point: 102–104°C at 1 mmHg).
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Key Data :
Difluoromethyl Phenyl Sulfone Route
An alternative approach uses difluoromethyl phenyl sulfone (PhSO₂CF₂H) as the starting material. This method avoids halogenated precursors but requires harsher conditions:
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Reaction Conditions :
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Outcome :
Comparison with Halogenated Route :
Tetradimethylaminoethylene (TDAE)-Mediated Synthesis
For industrial scalability, TDAE serves as an electron-transfer mediator under milder conditions:
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Procedure :
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Efficiency :
Reaction Mechanisms
Nucleophilic Substitution Pathway
The halogenated route follows a two-step mechanism :
Single-Electron Transfer (SET) in TDAE Method
TDAE facilitates electron transfer to PhSO₂CF₂X, generating a radical intermediate that reacts with Me₃SiCl. This pathway reduces reliance on strong bases and enables moderate-temperature synthesis.
Optimization Strategies
Temperature Control
Solvent Selection
Stoichiometric Ratios
Comparative Analysis of Methods
| Method | Yield | Temperature | Scalability | Environmental Impact |
|---|---|---|---|---|
| Halogenated Sulfone | 78% | -78°C | Moderate | Halogen waste |
| Non-Halogenated Sulfone | 57% | -78°C | Low | Low waste |
| TDAE-Mediated | >60% | -30°C–RT | High | Solvent recovery |
Chemical Reactions Analysis
Types of Reactions
Difluoro(phenyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as alkoxides and amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized phenyl derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Difluoro(phenyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce difluoromethyl groups into target molecules.
Biology: It is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Difluoro(phenyl)methylsilane involves the interaction of its functional groups with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can stabilize reactive intermediates during chemical reactions. These interactions facilitate the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The reactivity and applications of difluoro(phenyl)methylsilane are influenced by its substituents. Below is a comparison with structurally related silanes:
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Difluoro(phenyl)methylsilane | $-\text{CF}2\text{C}6\text{H}_5$ | 218.30 (estimated) | Moderate electron-withdrawing effects; balanced reactivity in nucleophilic reactions. |
| Trimethyl(phenyl)silane | $-\text{C}6\text{H}5$ | 150.28 | Lacks fluorine; less electrophilic. Used as an NMR internal standard . |
| (Trifluoromethyl)trimethylsilane | $-\text{CF}_3$ | 142.20 | Stronger electron-withdrawing effects; lower boiling point (54–55°C) . |
| (3-Fluorophenyl)trimethylsilane | $-\text{C}6\text{H}4\text{F}$ | 168.25 | Monofluorinated; reduced electron withdrawal compared to difluoro analogs . |
| Pentafluorophenyl(trimethyl)silane | $-\text{C}6\text{F}5$ | 246.23 | Fully fluorinated phenyl; highly electron-deficient. Catalyzes carbonyl additions . |
| (Bromodifluoromethyl)trimethylsilane | $-\text{CF}_2\text{Br}$ | 223.10 | Bromine enables cross-coupling reactions; higher molecular weight . |
Physical Properties
Biological Activity
Difluoro(phenyl)methylsilane , a compound characterized by its unique difluoromethyl and trimethylsilyl groups, has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula : CHFSi
Molecular Weight : 202.28 g/mol
The presence of fluorine atoms in the structure often enhances the biological properties of compounds, influencing their interactions with biological systems.
Interaction with Biological Targets
- Enzyme Inhibition : Research indicates that difluoromethyl compounds can act as reversible inhibitors of serine and cysteine proteases. This is significant since these proteases are crucial for various physiological processes, including cell signaling and immune responses .
- Antiviral Activity : Preliminary studies suggest that difluoro(phenyl)methylsilane may exhibit antiviral properties. For instance, a related difluoromethyl ketone demonstrated cytoprotective activity against human coronaviruses by inhibiting the virus's main protease (Mpro), essential for viral replication .
- Cellular Effects : The compound may influence cellular pathways by modulating gene expression related to stress responses and apoptosis, although specific pathways remain under investigation.
Biochemical Pathways
The compound interacts with various biochemical pathways, potentially affecting:
- Signal Transduction : By inhibiting specific proteases, it may alter signaling cascades within cells.
- Gene Regulation : It can influence the expression of genes related to inflammation and immune response.
Case Studies and Research Findings
Q & A
Q. What are the recommended safety protocols for handling Difluoro(phenyl)methylsilane in laboratory settings?
- Methodological Answer : Use a face shield and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards to prevent eye exposure. Wear chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them for defects before use. Employ a full-body protective suit to avoid skin contact. Work in a well-ventilated fume hood, and follow proper glove removal techniques to minimize contamination. Post-handling, wash hands thoroughly and dispose of contaminated gloves per institutional hazardous waste guidelines .
Q. What synthetic routes are commonly employed to prepare Difluoro(phenyl)methylsilane?
- Methodological Answer : A representative method involves nucleophilic fluorination using silicon-based reagents. For example, (bromodifluoromethyl)trimethylsilane can be synthesized via halogen exchange reactions with trimethylsilyl chloride in the presence of fluoride sources like CsF. Reaction conditions typically involve anhydrous tetrahydrofuran (THF) at 0–25°C, with monitoring by thin-layer chromatography (TLC) to track progress. Post-reaction, triethylammonium salts are removed by filtration, followed by solvent evaporation and column chromatography for purification .
Q. How is Difluoro(phenyl)methylsilane characterized structurally and chemically?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for confirming the presence of difluoromethyl and trimethylsilyl groups. Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) provide additional structural validation. Reactivity profiling includes testing with electrophiles (e.g., aldehydes) to assess its role as a difluoromethylating agent .
Advanced Research Questions
Q. What mechanistic insights exist for Difluoro(phenyl)methylsilane in fluorination reactions?
- Methodological Answer : The compound acts as a difluoromethyl anion equivalent under mild conditions. Mechanistic studies suggest that fluoride ions (e.g., from CsF) activate the silicon center, facilitating nucleophilic attack on electrophilic substrates. Computational modeling (DFT) can elucidate transition states and regioselectivity in reactions with carbonyl compounds. Experimental kinetic studies (e.g., monitoring by NMR) help quantify reaction rates and intermediates .
Q. How does Difluoro(phenyl)methylsilane compare to other fluoromethylating reagents (e.g., TMSCF3_33) in synthetic applications?
- Methodological Answer : Unlike trifluoromethylating agents (e.g., TMSCF), this reagent introduces a difluoromethyl group, which retains one C–F bond for further functionalization. Comparative studies show divergent reactivity: TMSCF is more electrophilic, while Difluoro(phenyl)methylsilane exhibits greater nucleophilic character. Side-by-side trials with ketones or aldehydes under identical conditions (e.g., Cu-mediated coupling) highlight selectivity differences .
Q. What role does Difluoro(phenyl)methylsilane play in medicinal chemistry for modulating drug properties?
- Methodological Answer : Fluorine incorporation via this reagent can enhance metabolic stability and bioavailability of lead compounds. For example, introducing a difluoromethyl group adjacent to amines reduces basicity, improving membrane permeability. Docking studies (using PDB structures) and ADMET profiling (e.g., microsomal stability assays) are used to evaluate its impact on target binding and pharmacokinetics .
Data Contradictions and Validation
- Safety Data Gaps : notes missing data on decomposition products and fire hazards. Researchers should conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability under inert/oxidative conditions .
- Synthetic Variability : While describes a CsF-mediated route, alternative methods (e.g., using KF/18-crown-6) may require optimization for yield and purity. Cross-validate protocols via reproducibility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
